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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzoic acid

Cat. No.: B181690

This document provides an in-depth technical guide to the spectroscopic analysis of 3-
Hydroxy-2-nitrobenzoic acid (C7HsNOs), a key chemical intermediate.[1][2] This guide is
intended for researchers, scientists, and professionals in drug development who rely on precise
structural confirmation and purity assessment. We will explore the compound's signature
responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses, offering field-proven insights into data interpretation and experimental best practices.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic
data. 3-Hydroxy-2-nitrobenzoic acid possesses a benzene ring substituted with three key
functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO2).
The relative positions of these groups (ortho, meta) create a distinct electronic environment that
governs the molecule's spectroscopic behavior.

o Carboxylic Acid (-COOH): Expected to show a characteristic broad O-H stretch in the IR
spectrum and a highly deshielded proton and carbon signal in NMR.

o Hydroxyl Group (-OH): Will also produce an O-H stretch in the IR spectrum. Its proton signal
in tH NMR will be environmentally sensitive.
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» Nitro Group (-NOz2): A strong electron-withdrawing group, it will significantly influence the
chemical shifts of nearby aromatic protons and carbons. Its presence is confirmed by strong,
characteristic stretching vibrations in the IR spectrum.

o Aromatic Ring: The substitution pattern will give rise to a specific set of signals in the
aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

The interplay of these groups provides a unique spectroscopic fingerprint, allowing for

unambiguous identification.
Diagram 1: Annotated Structure of 3-Hydroxy-2-nitrobenzoic Acid
A reference diagram for atom numbering in spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By
analyzing the magnetic environments of *H and 3C nuclei, we can map the molecular skeleton
and confirm the placement of functional groups.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their proximity to other protons.

Table 1: Predicted *H NMR Data for 3-Hydroxy-2-nitrobenzoic Acid

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b181690?utm_src=pdf-body
https://www.benchchem.com/product/b181690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Coupling
Proton Label Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
Doublet of
H4 ~76-7.8 ~8.0, 1.5 1H
doublets (dd)
H5 ~7.2-7.4 Triplet () ~8.0 1H
Doublet of
H6 ~7.9-8.1 ~8.0, 1.5 1H
doublets (dd)
Variable, ~9.5 - ]
-OH (Phenol) Singlet (broad) - 1H
11.0
-COOH Variable, >12.0 Singlet (broad) - 1H

Note: Predicted values are based on established substituent effects and may vary with solvent
and concentration.[3][4][5][6]

Interpretation:

e Aromatic Region (7.0-8.5 ppm): The three aromatic protons (H4, H5, H6) appear in this
region. The strong electron-withdrawing effects of the adjacent nitro and carboxylic acid
groups deshield these protons, shifting them downfield.

o H6: Is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.
o H4: Is ortho to the carboxylic acid group, also resulting in a downfield shift.

o H5: Is meta to both the nitro and carboxylic acid groups, and ortho to the hydroxyl group,
placing it at a relatively more shielded (upfield) position compared to H4 and H6.

o Splitting Patterns: The coupling between adjacent protons gives rise to characteristic splitting
patterns. We expect to see a triplet for H5 (coupled to H4 and H6) and doublets of doublets
for H4 and H6, reflecting their coupling to H5 and a weaker long-range coupling.

o Labile Protons (-OH, -COOH): The chemical shifts of the phenolic and carboxylic acid
protons are highly variable and depend on solvent, concentration, and temperature. They
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typically appear as broad singlets and are often the most downfield signals in the spectrum.
They can be confirmed by a D20 exchange experiment, where the signals will disappear.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted 3C NMR Data for 3-Hydroxy-2-nitrobenzoic Acid

Carbon Label Predicted Chemical Shift (6, ppm)
C1 (C-NOz) ~140 - 145
C2 (C-COOH) ~125-130
C3 (C-OH) ~155 - 160
C4 ~120 - 125
C5 ~128 - 133
C6 ~115-120
C7 (-COOH) ~165 - 170

Note: Predicted values are based on established substituent effects and may vary with solvent.
[71[8][9][10]

Interpretation:

o Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing furthest
downfield (>165 ppm).

o Substituted Aromatic Carbons: The carbons directly attached to substituents show distinct
shifts. C3, bonded to the electronegative oxygen of the hydroxyl group, is significantly
deshielded. C1, attached to the nitro group, is also shifted downfield.

» Unsubstituted Aromatic Carbons: C4, C5, and C6 appear in the typical aromatic region (115-
135 ppm), with their specific shifts influenced by the electronic effects of the surrounding
substituents.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxy-2-nitrobenzoic Acid

Wavenumber (cm~?)

Functional Group &
Vibration Mode

Intensity

-OH Stretch (Carboxylic Acid,

3400 - 2400 Strong, Broad
H-bonded)
~3200 -OH Stretch (Phenol) Medium, Broad
3100 - 3000 C-H Stretch (Aromatic) Medium
~1700 C=0 Stretch (Carboxylic Acid) Strong
1600, 1475 C=C Stretch (Aromatic Ring) Medium
N-O Asymmetric Stretch (Nitro
1550 - 1500 Strong
Group)
N-O Symmetric Stretch (Nitro
1350 - 1300 Strong
Group)
C-O Stretch
1300 - 1200 Strong

(Phenol/Carboxylic Acid)

Source: Adapted from standard IR correlation tables.[11][12][13][14][15]

Interpretation:

e Hydroxyl Region: The most prominent feature is an extremely broad absorption from ~3400

to 2400 cm™1, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

[16] The phenolic O-H stretch often appears as a less broad feature superimposed on this

signal.
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e Carbonyl Stretch: A strong, sharp peak around 1700 cm~* confirms the presence of the
carboxylic acid's C=0 group.

e Nitro Group Stretches: Two strong absorptions, one asymmetric stretch near 1530 cm~* and
a symmetric stretch near 1350 cm™1, are definitive evidence for the -NOz group.[16]

e Aromatic Region: C=C stretching vibrations within the benzene ring typically appear as a pair
of bands around 1600 and 1475 cm~*. Aromatic C-H stretches are usually observed as
weaker bands just above 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering powerful confirmation of its identity and structure. The molecular weight
of 3-Hydroxy-2-nitrobenzoic acid is 183.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron lonization - El):

e Molecular lon (M+): The parent molecule minus one electron, [C7HsNOs]*e, should be
observed at m/z = 183.

» Key Fragments: Fragmentation often involves the loss of small, stable neutral molecules or
radicals. For this compound, characteristic losses include:

o [M - OH]* (m/z 166): Loss of the hydroxyl radical from the carboxylic acid group.

o

[M - NO2z]* (m/z 137): Loss of a nitro group.

[¢]

[M - COOH]* (m/z 138): Loss of the carboxyl radical.

[¢]

[M - H20]*e (m/z 165): Loss of water, potentially from the interaction of the ortho -COOH
and -NO:z groups.

[¢]

[M - COz]*e (m/z 139): Decarboxylation is a common fragmentation pathway for benzoic
acids.[17]

Diagram 2: Plausible EI-MS Fragmentation Pathway
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A simplified representation of common fragmentation losses in EI-MS.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation (for *H and *3C)

e Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-
ds, CDCIs, or Methanol-d4). DMSO-de is often a good choice as it solubilizes polar
compounds and allows for the observation of exchangeable -OH and -COOH protons.

o Sample Weighing: Accurately weigh 5-10 mg of 3-Hydroxy-2-nitrobenzoic acid.

o Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of
the chosen deuterated solvent.

e Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
A brief period in an ultrasonic bath may aid dissolution if necessary.

e Analysis: Insert the tube into the NMR spectrometer and proceed with standard acquisition
protocols for *H and 13C spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR
Spectroscopy
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e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a
background scan to capture the spectrum of the ambient environment, which will be
automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid 3-Hydroxy-2-
nitrobenzoic acid powder directly onto the ATR crystal.

o Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring
good contact between the sample and the crystal.

o Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a
good signal-to-noise ratio.

o Cleaning: After analysis, raise the press arm and thoroughly clean the crystal with an
appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electrospray lonization Mass Spectrometry
(ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

o Method Setup: Set up the mass spectrometer in either positive or negative ion mode. For a
carboxylic acid, negative ion mode is often preferred, as it readily forms the [M-H]~ ion (m/z
182).

« Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

e Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion ([M-H]~ or [M+H]*)
and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.
This provides definitive structural information.

Integrated Analysis and Conclusion
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The true power of spectroscopic analysis lies in the integration of data from multiple
techniques. The molecular weight from MS (183 g/mol ) confirms the molecular formula. IR
spectroscopy validates the presence of the key -COOH, -OH, and -NOz2 functional groups.
Finally, tH and 3C NMR spectroscopy provide the precise atomic connectivity, confirming the
1,2,3-substitution pattern on the benzene ring. Together, these techniques provide a self-
validating system for the unambiguous structural confirmation of 3-Hydroxy-2-nitrobenzoic
acid, ensuring its identity and purity for research and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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